Cas no 1788561-89-6 (N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1788561-89-6x500.png)
N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide 化学的及び物理的性質
名前と識別子
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- N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide
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- インチ: 1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
- InChIKey: RPXBJGNCDRBTQI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C1=CN2C(=N1)C(C)=CC=C2)(=O)CCS(C1=CC=CC=C1)(=O)=O
N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6469-2121-100mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 100mg |
$248.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-2mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-75mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-20mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-30mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-50mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-2μmol |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-5mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-15mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6469-2121-3mg |
3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide |
1788561-89-6 | 90%+ | 3mg |
$63.0 | 2023-04-25 |
N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamideに関する追加情報
Introduction to N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide (CAS No. 1788561-89-6)
N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide, identified by its CAS number 1788561-89-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a subject of intense research and development. The structural features of this molecule, particularly its imidazo[1,2-a]pyridine core and phenylsulfonyl substituent, contribute to its unique chemical and pharmacological properties.
The imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore in drug discovery, renowned for its ability to interact with various biological targets. Specifically, the 8-Methylimidazo[1,2-a]pyridin-2-yl moiety has been extensively studied for its potential applications in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of this moiety in N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide suggests that it may possess similar therapeutic benefits. Furthermore, the phenylsulfonyl group appended to the propanamide backbone enhances the molecule's solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide has emerged as a promising candidate in this endeavor. Its unique structural composition allows it to modulate multiple signaling pathways involved in disease progression. For instance, studies have indicated that this compound may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in various pathological conditions.
The pharmacological profile of N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide has been explored through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated remarkable inhibitory effects on several target proteins associated with cancer cell proliferation and survival. Notably, its ability to inhibit the activity of tyrosine kinases has been particularly noteworthy. These kinases are integral to signal transduction pathways that drive tumor growth and metastasis. By targeting these pathways, N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide holds promise as a potential therapeutic agent for various types of cancer.
Beyond its anticancer potential, N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide has also shown promise in addressing inflammatory disorders. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have revealed that this compound can modulate inflammatory cytokine production and reduce oxidative stress in affected tissues. These effects are mediated through interactions with transcription factors and other signaling molecules involved in the inflammatory response.
The synthesis of N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the imidazo[1,2-a]pyridine core is typically achieved through condensation reactions between appropriate precursors under inert conditions. Subsequent functionalization with the phenylsulfonyl group and the propanamide moiety further refines the molecule's structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.
The development of novel synthetic methodologies is an ongoing pursuit in pharmaceutical chemistry. Researchers are continually seeking ways to optimize synthetic routes to improve efficiency and sustainability. In the case of N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide, innovations such as flow chemistry and biocatalysis have been explored to enhance scalability and reduce environmental impact. These advancements not only streamline the production process but also align with global efforts toward green chemistry principles.
The analytical characterization of N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide is crucial for ensuring its identity and purity before it can be subjected to biological testing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for this purpose. These analytical methods provide detailed information about the molecular structure and confirm that the compound meets stringent quality standards.
In conclusion, N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-
is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further investigation into oncology and anti-inflammatory therapies.
The ongoing research into this compound underscores its importance as a building block for novel drug candidates.
As our understanding of disease mechanisms advances,
N-[…]
will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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